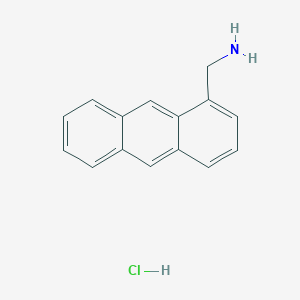

Anthracen-1-ylmethanamine hydrochloride

Beschreibung

BenchChem offers high-quality Anthracen-1-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracen-1-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H14ClN |

|---|---|

Molekulargewicht |

243.73 g/mol |

IUPAC-Name |

anthracen-1-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C15H13N.ClH/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14;/h1-9H,10,16H2;1H |

InChI-Schlüssel |

ALKRLQMNJGCIIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN.Cl |

Herkunft des Produkts |

United States |

Technical Whitepaper: Anthracen-1-ylmethanamine Hydrochloride – Physicochemical Profiling, Synthesis, and Applications

Executive Summary

Anthracen-1-ylmethanamine hydrochloride is a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative utilized extensively in drug development, supramolecular chemistry, and the design of fluorescent molecular probes. Unlike the more common 9-substituted anthracenes, the 1-position substitution offers a unique steric and electronic environment. This whitepaper provides an authoritative guide on its core physicochemical properties—specifically its exact molecular weight and structural characteristics—alongside field-proven, self-validating protocols for its synthesis and analytical validation.

Core Physicochemical Parameters

Accurate identification and characterization are the bedrock of reliable experimental design. The hydrochloride salt form is overwhelmingly preferred in biological and analytical applications due to its enhanced stability against oxidative degradation and vastly improved aqueous solubility compared to its 1[1].

Table 1: Chemical Identification & Physicochemical Properties

| Property | Value |

| Chemical Name | Anthracen-1-ylmethanamine hydrochloride |

| CAS Registry Number | 2[2] |

| Free Base CAS Number | 1[1] |

| Molecular Formula | C₁₅H₁₄ClN (or C₁₅H₁₃N · HCl) |

| Molecular Weight (Salt) | 243.74 g/mol |

| Molecular Weight (Free Base) | 207.27 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

Structural Chemistry & Mechanistic Insights

Steric and Electronic Environment: While 9-substituted anthracenes are ubiquitous due to the high reactivity of the meso positions, 1-substituted anthracenes like Anthracen-1-ylmethanamine offer a distinct steric environment. The aminomethyl group at the 1-position is adjacent to the central conjugated ring system but offset from the primary axis of symmetry. This asymmetry reduces steric clash during DNA intercalation and alters the photoinduced electron transfer (PET) dynamics when the molecule is used as a fluorescent chemosensor.

Causality of Salt Formation: Primary aliphatic amines attached to PAH systems are highly susceptible to oxidation and atmospheric carbon dioxide (forming carbamates). Converting the free base to the hydrochloride salt protonates the amine, effectively neutralizing its nucleophilicity. Causality: This conversion not only extends the shelf-life indefinitely under proper storage but also facilitates dissolution in polar protic solvents (like methanol or warm water) required for physiological assays.

Synthetic Methodology & Isolation

The synthesis of Anthracen-1-ylmethanamine hydrochloride requires careful control of reduction conditions to prevent the over-reduction of the anthracene core.

Caption: Workflow for the synthesis and salification of Anthracen-1-ylmethanamine hydrochloride.

Step-by-Step Protocol: Synthesis and Salification

-

Reduction: Dissolve anthracene-1-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

-

Reagent Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in portions. Causality: Slow addition controls the exothermic release of hydrogen gas and prevents localized heating that could lead to the unintended reduction of the central aromatic ring.

-

Reaction & Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction sequentially with water, 15% NaOH, and water (Fieser method) to precipitate aluminum salts.

-

Extraction: Filter the salts and extract the filtrate with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free base.

-

Salification: Redissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas (or add a stoichiometric amount of HCl in dioxane) at 0°C. Causality: The non-polar ether solvent forces the highly polar hydrochloride salt to precipitate immediately, driving the equilibrium and acting as a primary purification step.

-

Isolation: Filter the resulting pale-yellow precipitate, wash with cold ether, and dry under vacuum to obtain Anthracen-1-ylmethanamine hydrochloride.

Analytical Validation & Quality Control

A self-validating analytical system is critical to ensure the integrity of the synthesized compound before deployment in sensitive assays.

Caption: Self-validating orthogonal analytical workflow for Anthracen-1-ylmethanamine hydrochloride.

Step-by-Step Protocol: Orthogonal Validation

-

Purity Assessment (RP-HPLC):

-

Method: C18 Reverse-Phase column (250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Causality: The anthracene core has a strong, characteristic multi-band absorption profile at ~365 nm. Monitoring at this specific wavelength ensures that the detected peaks contain the intact anthracene moiety, effectively filtering out non-aromatic impurities or degraded byproducts.

-

-

Mass Confirmation (LC-MS):

-

Method: Electrospray Ionization in positive mode (ESI+).

-

Causality: The mass spectrometer detects the ionized free base (207.27 Da + 1.008 Da = 208.28 Da). The presence of the m/z 208.1 [M+H]⁺ peak, coupled with the strict absence of peaks at m/z 210 or 212, definitively confirms that the anthracene core was not over-reduced during the LiAlH₄ step.

-

Applications in Molecular Probes and Drug Development

Anthracen-1-ylmethanamine hydrochloride serves as a highly versatile building block across multiple disciplines:

-

Fluorescent Probes: The primary amine acts as a reactive handle for conjugation to peptides, antibodies, or oligonucleotides via standard NHS-ester or EDC/NHS coupling chemistry. The anthracene moiety serves as a robust fluorophore (λ_ex ~ 360 nm, λ_em ~ 415 nm).

-

Drug Discovery: The planar anthracene system is a classical DNA intercalator. Derivatives synthesized from this amine are investigated for antineoplastic properties, where the amine handle is functionalized with basic side chains to enhance DNA binding affinity via electrostatic interactions with the phosphate backbone.

-

Advanced Materials: Beyond biology, polycyclic aromatic amines are utilized in the development of advanced industrial materials, including components for fuel cells and 3[3], where the PAH structure provides exceptional thermal stability and unique electronic properties.

References

- BLD Pharm. "1-(Anthracen-9-yl)-N-methylmethanamine" (Contains catalog data and specifications for Anthracen-1-ylmethanamine hydrochloride CAS 18004-55-2). BLD Pharm.

- BLD Pharm. "Anthracen-1-ylmethanamine" (Contains catalog data for the free base CAS 15398-89-7). BLD Pharm.

- Google Patents. "US7265080B2 - Rolling bearing, rolling bearing for fuel cell, compressor for fuel cell system and fuel cell system". Google Patents.

Sources

Spectroscopic Profiling of Anthracene-Based Amine Salts: A Technical Guide to UV-Vis Absorption Modalities

Executive Summary

Anthracene derivatives serve as foundational scaffolds in organic electronics, supramolecular chemistry, and photodynamic therapy. Among these, anthracene-based amine salts offer unique, stimuli-responsive photophysical properties. Because the electronic interplay between the rigid anthracene core and the amine substituent is highly sensitive to pH and solvent polarity, UV-Vis absorption spectroscopy is the premier analytical tool for characterizing these molecules. This whitepaper provides a comprehensive technical framework for analyzing the UV-Vis absorption spectra of anthracene-based amine salts, elucidating the mechanistic causality behind their spectral shifts, and establishing rigorous, self-validating experimental protocols for their characterization.

Photophysical Causality: The Anthracene Core vs. Amine Substituents

To accurately interpret the UV-Vis spectra of anthracene-amine salts, one must first understand the ground-state electronic transitions of the parent molecules. Unsubstituted anthracene possesses a highly rigid, conjugated aromatic framework. Its UV-Vis absorption spectrum is characterized by a distinct "fingerprint" of vibronic bands—typically observed at 380, 360, 343, 325, and 257 nm—arising from allowed π-π* (S₀ → S₁) transitions (1)[1]. The molar absorption coefficient (ε) for these transitions is robust, measuring approximately 7,100 M⁻¹cm⁻¹ at 375 nm (2)[2].

When an amine moiety is covalently attached to the anthracene core (e.g., 2-aminoanthracene), the photophysics are fundamentally altered. The amine group acts as a strong electron-donating group (EDG). The nitrogen's lone pair of electrons conjugates with the extended π-system of the anthracene ring, facilitating Intramolecular Charge Transfer (ICT) upon photoexcitation (3)[3]. Causally, this ICT lowers the HOMO-LUMO energy gap, which manifests in the UV-Vis spectrum as a significant bathochromic (red) shift and a broadening of the absorption bands, often masking the sharp vibronic structure of the parent anthracene (4)[4].

The critical transformation occurs upon protonation to form the amine salt. When the amine is exposed to acidic conditions, the nitrogen lone pair becomes covalently bound to a proton, forming an ammonium cation. This protonation effectively breaks the electronic conjugation between the nitrogen and the anthracene ring, suppressing the ICT state. Consequently, the molecule's electronic structure reverts to a state mimicking unsubstituted anthracene. The UV-Vis spectrum undergoes a pronounced hypsochromic (blue) shift, and the sharp, well-structured vibronic bands characteristic of the isolated anthracene chromophore are fully restored (5)[5].

Fig 1. Mechanistic pathway of UV-Vis spectral shifts upon protonation of anthracene-amines.

Quantitative Spectral Signatures

The table below summarizes the expected quantitative shifts during the transition from a neutral anthracene-amine to its protonated salt form.

| Compound State | Dominant Electronic Transition | Typical Absorption Maxima (nm) | Molar Absorption Coefficient (ε) | Spectral Morphology |

| Unsubstituted Anthracene | π-π | 325, 343, 360, 380 | ~7,100 M⁻¹cm⁻¹ (at 375 nm) | Sharp, well-structured vibronic bands |

| Anthracene-Amine (Neutral) | ICT (n-π / π-π) | 350 - 450 (Bathochromic shift) | Variable; highly solvent-dependent | Broadened, loss of fine vibronic structure |

| Anthracene-Amine Salt (Protonated) | π-π | 325, 343, 360, 380 (Hypsochromic shift) | ~7,000 M⁻¹cm⁻¹ | Sharp, well-structured vibronic bands restored |

Self-Validating Experimental Protocol for UV-Vis Titration

To accurately capture these structural transitions, researchers must employ a self-validating titration protocol. The presence of sharp isosbestic points during the titration serves as the internal validation mechanism: it proves that the spectral changes are strictly due to the two-state equilibrium (Amine ⇌ Amine Salt) and not an artifact of sample degradation, aggregation, or photobleaching (6)[6].

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1.0×10−5 M stock solution of the anthracene-amine derivative in a spectroscopic-grade, anhydrous solvent (e.g., Acetonitrile or THF) to prevent premature protonation by ambient moisture (6)[6].

-

Baseline Correction: Perform a rigorous baseline correction on the UV-Vis spectrophotometer using the pure solvent in a matched quartz cuvette (1 cm path length).

-

Initial Scan: Record the ground-state UV-Vis absorption spectrum of the neutral amine from 250 nm to 500 nm.

-

Incremental Titration: Introduce a standardized acid (e.g., Trifluoroacetic acid or HCl) in highly precise micro-aliquots (e.g., 0.1 to 1.0 equivalents) directly into the cuvette (6)[6].

-

Equilibration & Measurement: Allow 60 seconds for thermal and chemical equilibration after each addition, then record the spectrum. Correct all absorbance values for the slight dilution factor introduced by the titrant volume.

-

Reversibility Check (Self-Validation): Back-titrate the solution with an equivalent base (e.g., Triethylamine or NaOH) to deprotonate the salt. The spectrum must revert perfectly to the initial scan, confirming chemical stability and ruling out irreversible side reactions (4)[4].

Fig 2. Step-by-step experimental workflow for UV-Vis titration of anthracene-amine salts.

Applications in Drug Development & Materials Science

Understanding the UV-Vis absorption spectra of these salts is critical for downstream applications. In drug development, anthracene-based amine salts are frequently utilized as DNA-intercalating agents and phototoxic chromophores. The cationic nature of the amine salt enhances aqueous solubility and electrostatic binding to the negatively charged phosphate backbone of DNA. Furthermore, the specific salt counterion (e.g., chloride vs. bromide) can significantly influence the photophysical behavior and the subsequent generation of Reactive Oxygen Species (ROS) upon UV irradiation, directly impacting phototoxicity profiles (7)[7]. UV-Vis spectroscopy remains the primary diagnostic tool to monitor these interactions, tracking the hypochromism (decrease in absorbance) and slight red-shifts that occur when the anthracene chromophore intercalates between DNA base pairs.

References

-

Photophysical Properties of Anthracene Derivatives Source: MDPI URL:4

-

A Comparative Analysis of the Photophysical Properties of Anthracene Derivatives Source: Benchchem URL:3

-

Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition Source: RSC Publishing URL:1

-

UV/vis spectra (THF) of anthracene derivative 5c, deprotonated 7c and protonated 5c species Source: ResearchGate URL:5

-

Larger Groups, Smaller Enantioselectivity? Two Anthracene-Containing, Pyridino-Crown Ether-Based Fluorescent Sensor Molecules Source: Periodica Polytechnica URL:6

-

New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect Source: ACS Publications URL:7

-

UV-Vis. absorption spectra of anthracene and its halogen-doped derivatives Source: ResearchGate URL:8

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds Source: Shimadzu URL:2

Sources

- 1. Synthesis, spectroscopic studies and computational modelling of anthracene-bis- N -acetylglyoxylic amide derivative for anion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03382A [pubs.rsc.org]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pp.bme.hu [pp.bme.hu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Positional Isomerism of Anthracene Probes: A Technical Whitepaper on 1-Anthracenylmethylamine vs. 9-Anthracenylmethylamine

Executive Summary

Anthracene-based fluorescent probes are foundational tools in supramolecular chemistry, drug delivery tracking, and molecular diagnostics. While the fluorophore core remains constant, the spatial positioning of the functional methylamine moiety—specifically at the 1-position (alpha) versus the 9-position (meso)—drastically alters the molecule's steric profile, photophysical behavior, and chemical reactivity. This whitepaper provides an in-depth technical analysis of the differences between 1-anthracenylmethylamine (1-AMN) and 9-anthracenylmethylamine (9-AMN), equipping researchers and application scientists with the mechanistic insights required for rational probe design.

Steric and Geometric Divergence: The Causality of Behavior

The fundamental differences between 1-AMN and 9-AMN stem from the steric environment of their respective substitution sites. The anthracene ring system is highly rigid, meaning any substituent's rotational freedom is strictly governed by adjacent peri-hydrogens.

-

9-Anthracenylmethylamine (9-AMN): Substituted at the meso-position (C9), the methylamine group is flanked by two peri-hydrogens at the C1 and C8 positions. This severe steric clash forces the substituent out of the anthracene plane. Density Functional Theory (DFT) calculations on analogous 9-substituted anthracenes reveal a highly orthogonal geometry, with dihedral angles typically exceeding 80.6°[1]. This orthogonal arrangement decoupples the substituent's electronic system from the aromatic core.

-

1-Anthracenylmethylamine (1-AMN): Substituted at the alpha-position (C1), the methylamine group experiences steric hindrance from only a single peri-hydrogen (at C9). This reduced steric bulk allows the substituent to adopt a more coplanar geometry, with dihedral angles reducing to approximately 67.5°[1]. This geometric relaxation permits extended π -conjugation and alters the ionization potential and electron affinity of the molecule[2].

Fig 1. Steric and geometric divergence pathways between 1-AMN and 9-AMN positional isomers.

Photophysical Consequences: PET and Excimer Dynamics

The Photoinduced Electron Transfer (PET) Mechanism

Anthracenylmethylamines are universally utilized as "Off-On" fluorescent sensors. In the unbound, unprotonated state, the lone pair of electrons on the nitrogen atom undergoes rapid Photoinduced Electron Transfer (PET) to the excited state ( S1 ) of the anthracene fluorophore, quenching fluorescence. Upon analyte binding (e.g., protonation or metal cation coordination), the lone pair is engaged, the PET pathway is blocked, and fluorescence is restored[3].

However, the efficiency of this PET mechanism is highly dependent on the positional isomerism:

-

9-AMN: The orthogonal geometry perfectly aligns the nitrogen's lone pair orbital with the π -system of the anthracene core, facilitating highly efficient PET. 9-AMN derivatives are robust, universal PET sensors.

-

1-AMN: The altered dihedral angle and extended conjugation in 1-substituted anthracenes can disrupt the strict orbital overlap required for efficient PET. Studies on anthracene-modified crown ethers have demonstrated that while 2-anthryl derivatives show strong "Off-On" fluorescence upon cation binding, 1-anthryl and 9-anthryl analogues can display non-fluorescent responses due to steric factors preventing the necessary conformational rotation around the binding pocket[4].

Fig 2. Mechanism of Photoinduced Electron Transfer (PET) in anthracene-amine fluorescent probes.

Photodimerization and Excimer Formation

Anthracene derivatives undergo reversible intermolecular [4π+4π] photocycloaddition under UV irradiation (~350 nm). The substitution position drastically dictates this reactivity. 9-substituted derivatives (like 9-AMN) readily undergo photodimerization because the central rings can align efficiently. Conversely, 1-substituted derivatives often exhibit hindered dimerization due to the substituent blocking the outer ring's approach, altering the hydrogen-bonding overlap and excimer emission profiles[5].

Quantitative Data Comparison

The following table summarizes the core physicochemical and structural differences between the two isomers, providing a quick-reference guide for probe selection.

| Property | 1-Anthracenylmethylamine (1-AMN) | 9-Anthracenylmethylamine (9-AMN) |

| Substitution Position | Alpha (C1) | Meso (C9) |

| Steric Hindrance | Low (Adjacent to H9 only) | High (Adjacent to H1 and H8) |

| Substituent Dihedral Angle | ~67.5° (Allows partial conjugation) | ~80.6° (Orthogonal geometry) |

| PET Sensor Utility | Context-dependent; highly sensitive to spatial arrangement | Universal, highly efficient "Off-On" PET behavior |

| Photodimerization | Hindered [4π+4π] cycloaddition | Highly efficient [4π+4π] cycloaddition |

| Synthetic Accessibility | Complex (Multi-step via Gabriel synthesis) | Straightforward (Reductive amination) |

Experimental Methodologies: Self-Validating Syntheses

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We explicitly detail the causality behind the reagent choices to prevent common pitfalls such as over-alkylation.

Protocol A: Synthesis of 9-Anthracenylmethylamine via Oxime Reduction

Causality: While 9-chloromethylanthracene is commercially available, direct amination with ammonia is thermodynamically driven toward secondary and tertiary amines. Utilizing 9-anthraldehyde for oxime formation, followed by reduction, avoids hazardous lachrymators and ensures high fidelity in yielding exclusively the primary amine.

-

Oxime Formation: Dissolve 9-anthraldehyde (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC). The highly fluorescent aldehyde spot will disappear, replaced by a more polar, UV-active oxime spot.

-

-

Reduction: Isolate the oxime via aqueous workup. Dissolve the crude oxime in dry THF and cool to 0°C. Slowly add Lithium Aluminum Hydride ( LiAlH4 , 2.0 eq) under an inert argon atmosphere. Reflux for 4 hours.

-

Quenching & Isolation: Carefully quench the reaction using the Fieser method ( n mL H2O , n mL 15% NaOH , 3n mL H2O ). Filter the aluminum salts and concentrate the filtrate.

-

Self-Validation: Perform a Ninhydrin stain on the TLC plate; a deep purple color confirms the presence of a primary aliphatic amine. 1H NMR will show the disappearance of the oxime proton and the appearance of a benzylic CH2 singlet at ~4.7 ppm.

-

Protocol B: Synthesis of 1-Anthracenylmethylamine via Gabriel Synthesis

Causality: 1-methylanthracene is selectively brominated at the benzylic position. However, to prevent the over-alkylation common with highly reactive benzylic bromides, the Gabriel synthesis is employed. The bulky phthalimide nucleophile strictly limits the reaction to a single alkylation event.

-

Bromination: Dissolve 1-methylanthracene (1.0 eq) in carbon tetrachloride ( CCl4 ). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN. Reflux under illumination for 3 hours to yield 1-bromomethylanthracene.

-

Gabriel Alkylation: Dissolve the crude bromide in anhydrous DMF. Add potassium phthalimide (1.2 eq) and stir at 90°C for 6 hours.

-

Self-Validation: The resulting 1-(phthalimidomethyl)anthracene intermediate is highly crystalline. Recrystallization from ethanol provides a pure, easily characterizable solid, confirming successful substitution.

-

-

Hydrazinolysis (Deprotection): Suspend the phthalimide intermediate in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 4 hours. A white precipitate of phthalhydrazide will form.

-

Isolation: Acidify the mixture with 1M HCl to solubilize the amine, filter off the phthalhydrazide byproduct, and then basify the filtrate with NaOH to precipitate the free 1-AMN.

-

Self-Validation: 1H NMR will confirm the complete disappearance of the four distinct aromatic protons of the phthalimide protecting group, leaving only the anthracene core and the benzylic/amine protons.

-

Conclusion

The selection between 1-anthracenylmethylamine and 9-anthracenylmethylamine is not merely a matter of structural preference, but a fundamental decision that dictates the photophysical and chemical trajectory of the resulting probe. 9-AMN remains the gold standard for robust PET sensing due to its orthogonal geometry and efficient orbital overlap. Conversely, 1-AMN offers unique opportunities in systems requiring extended conjugation, altered excimer dynamics, or specific spatial geometries where the meso-substituted analogue would suffer from excessive steric clash. Understanding these positional nuances is critical for the rational design of next-generation fluorescent diagnostics.

References

-

Toward an Air-Stable Triradical with Strong Spin Coupling: Synthesis of Substituted Truxene-5,10,15-triyl Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Isomer-specific vibronic structure of the 9-, 1-, and 2-anthracenyl radicals via slow photoelectron velocity-map imaging Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

STERIC effects on controlling of photoinduced electron transfer action of anthracene modified benzo-15-crown-5 by complexation with Mg2+ Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:[Link]

-

Control of the intermolecular photodimerization of anthracene derivatives by hydrogen bonding of urea groups in dilute solution Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

-

9-Anthracenemethanamine (CID 11085034) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. 9-Anthracenemethanamine | C15H13N | CID 11085034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 5. Control of the intermolecular photodimerization of anthracene derivatives by hydrogen bonding of urea groups in dilute solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Anthracen-1-ylmethanamine HCl in Supramolecular Chemistry: Engineering Advanced PET Sensors and Dynamic Architectures

Executive Summary

Anthracene derivatives are foundational building blocks in supramolecular chemistry, primarily due to their robust photophysical properties and ability to participate in host-guest interactions. While 9-substituted anthracenes dominate the current literature, Anthracen-1-ylmethanamine HCl (and its free base) offers a distinct geometric paradigm. The 1-position substitution breaks the high symmetry of the anthracene core, providing an asymmetric steric environment that is highly advantageous for chiral recognition, selective metal ion coordination, and the formation of unique excimer geometries.

This technical guide explores the core mechanistic principles of Anthracen-1-ylmethanamine in Photoinduced Electron Transfer (PET) systems, specifically detailing its causality and application in advanced carbon dioxide (CO₂) sensing and dynamic supramolecular architectures.

Core Mechanistic Principles: The PET Phenomenon

The utility of Anthracen-1-ylmethanamine in sensor development relies heavily on the principles of Photoinduced Electron Transfer (PET) . In its native state, the lone pair of electrons on the nitrogen atom of the aminomethyl group resides at an energy level between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene fluorophore.

Upon UV excitation, an electron from the anthracene HOMO is promoted to the LUMO. The nitrogen's lone pair rapidly transfers an electron into the vacated HOMO, quenching the fluorescence through a non-radiative decay pathway.

However, when the amine participates in a chemical reaction or coordinates with a target analyte, the nitrogen lone pair becomes structurally engaged. This lowers its oxidation potential, effectively blocking the PET process and triggering a Chelation-Enhanced Fluorescence (CHEF) effect—a dramatic "turn-on" signal.

Fig 1. The OFF/ON fluorescence switching mechanism via Photoinduced Electron Transfer (PET).

Application: Advanced Gas Sensing (CO₂ Detection)

Monitoring CO₂ levels is critical in environmental science, clinical diagnostics, and bioprocessing. Anthracen-1-ylmethanamine derivatives have been ingeniously engineered into highly selective CO₂ chemosensors.

As demonstrated by Kang et al., appending an amino acid moiety to the anthracene core creates a supramolecular system capable of stabilizing intermediate adducts . When exposed to CO₂, the primary amine of the 1-aminomethylanthracene derivative reacts to form a carbamic acid.

Causality of Design: Carbamic acids are typically highly unstable in ambient aqueous conditions. However, by strategically placing a carboxylate group nearby (via the amino acid appendage), a strong intramolecular hydrogen bond is formed between the carbamic acid (hydrogen donor) and the carboxylate (hydrogen acceptor). This self-validating stabilization locks the nitrogen lone pair, completely inhibiting PET and resulting in a proportional, highly sensitive increase in fluorescence at ~415 nm.

Quantitative Data & Photophysical Properties

The table below summarizes the typical photophysical responses of 1-aminomethylanthracene-based sensors during CO₂ titration experiments, highlighting the efficiency of the PET blockade .

| Parameter | Free Probe (Absence of CO₂) | Bound Adduct (Presence of CO₂) | Shift / Change |

| Absorption Max ( λabs ) | 350, 368, 388 nm | 352, 370, 390 nm | ~2 nm Bathochromic shift |

| Emission Max ( λem ) | 412 nm (Weak) | 415 nm (Strong) | ~3 nm Bathochromic shift |

| Quantum Yield ( ΦF ) | < 0.01 | 0.35 - 0.45 | > 35-fold enhancement |

| PET Status | Active (Quenched) | Blocked (ON) | Complete inhibition |

| Detection Limit (LOD) | N/A | ~2.0 ppm | Highly sensitive |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for evaluating the CO₂ sensing capabilities of Anthracen-1-ylmethanamine HCl derivatives.

Causality of Solvent Choice: The use of a THF/H₂O solvent mixture is deliberate. THF ensures the solubility of the hydrophobic anthracene core, while H₂O mimics physiological conditions and facilitates the proton transfer necessary for carbamic acid stabilization.

Step-by-Step Methodology: CO₂ Fluorescence Titration

-

Probe Preparation: Dissolve the Anthracen-1-ylmethanamine HCl derivative in a 1:9 (v/v) THF/HEPES buffer (10 mM, pH 7.4) to achieve a final probe concentration of 10 µM. Rationale: The buffer maintains a stable baseline pH, ensuring that fluorescence changes are due to specific CO₂ binding rather than bulk solvent acidification.

-

Baseline Measurement: Transfer 3.0 mL of the solution to a standard 1 cm quartz cuvette. Record the baseline UV-Vis absorption (300-450 nm) and fluorescence emission ( λex = 365 nm, λem = 380-550 nm).

-

Controlled Titration: Introduce CO₂ gas into the cuvette using a micro-syringe at controlled volumes (e.g., 0 to 500 µL). After each addition, allow 60 seconds for equilibration before recording the emission spectrum.

-

Self-Validating Control: In a parallel experiment, bubble N₂ or Ar gas through the 10 µM probe solution. Rationale: This proves that the CHEF effect is explicitly caused by the chemical reaction with CO₂ (carbamic acid formation) and not by physical displacement of dissolved oxygen or mechanical agitation.

-

Reversibility Testing: Purge the CO₂-saturated solution with N₂ gas while gently heating to 40°C. Monitor the decrease in fluorescence to confirm the reversible decomposition of the carbamic acid adduct back to the free amine.

Fig 2. Standardized workflow for validating CO2-induced fluorescence enhancement.

Future Perspectives in Drug Development

For drug development professionals, the principles demonstrated by Anthracen-1-ylmethanamine HCl extend far beyond environmental sensing. The ability to monitor dynamic gaseous transmitters (like CO₂, NO, or H₂S) in real-time within cellular microenvironments is crucial for understanding tumor hypoxia and metabolic acidosis.

By functionalizing the 1-position of the anthracene ring with targeting ligands (e.g., folic acid or RGD peptides), researchers can direct these supramolecular sensors to specific cancer cell lines. Because the 1-position induces a distinct spatial orientation compared to standard 9-substituted probes, it offers unique opportunities to minimize steric hindrance at the receptor binding site, enabling high-resolution spatiotemporal imaging of metabolic states during in vitro drug efficacy trials.

References

-

Kang, S., Kim, J., Park, J.-H., Ahn, C. K., Rhee, C.-H., & Han, M. S. (2015). Intra-molecular hydrogen bonding stabilization based-fluorescent chemosensor for CO2: Application to screen relative activities of CO2 absorbents. Dyes and Pigments, 123, 125-131. URL:[Link]

-

de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling Recognition Events with Fluorescent Sensors and Switches. Chemical Reviews, 97(5), 1515-1566. URL:[Link]

Application Note: Synthesis and Isolation of Anthracen-1-ylmethanamine Hydrochloride

Scientific Context & Strategic Rationale

Anthracene derivatives are highly valued in materials science and medicinal chemistry due to their rigid polycyclic aromatic core and distinct photophysical properties. Specifically, primary amines such as Anthracen-1-ylmethanamine hydrochloride (CAS: 18004-55-2) serve as critical building blocks for synthesizing fluorescent probes, DNA intercalators, and bulky organic cations used to stabilize 2D/3D perovskite solar cell heterostructures 1.

While lithium aluminum hydride (LiAlH₄) is traditionally used to reduce nitriles to primary amines, its aggressive nature can lead to over-reduction or unwanted side reactions in electron-rich polycyclic aromatic systems. To ensure high chemoselectivity and functional group tolerance, this protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) . Borane acts as a mild, electrophilic reducing agent that selectively targets the electron-rich nitrile nitrogen, facilitating a clean double-hydride transfer without disrupting the aromaticity of the anthracene core.

Figure 1: Mechanistic pathway of the chemoselective reduction of anthracene-1-carbonitrile.

Experimental Workflow & Causality

The synthesis relies on a two-stage process: an anhydrous reduction phase followed by an aggressive aqueous hydrolysis phase. The intermediate amine-borane complex is kinetically highly stable; thus, standard mild quenching is insufficient to liberate the free amine.

Figure 2: Step-by-step experimental workflow for synthesizing Anthracen-1-ylmethanamine HCl.

Step-by-Step Methodology

Phase 1: Anhydrous Reduction

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anthracene-1-carbonitrile (3.941 mmol). Evacuate and backfill the flask with high-purity nitrogen three times.

-

Solvation: Inject anhydrous Tetrahydrofuran (THF) (16 mL) via syringe.

-

Causality: Absolute exclusion of moisture is critical. BH₃·THF reacts violently with water to form boric acid and hydrogen gas, which would prematurely consume the reducing agent and drastically lower the yield.

-

-

Reagent Addition: Cool the solution slightly, then slowly add BH₃·THF (1 M in THF, 11.82 mL, 11.82 mmol) dropwise over 10 minutes.

-

Causality: A 3.0 molar equivalent excess ensures complete double-hydride transfer. Slow addition mitigates the exothermic Lewis acid-base complexation.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 66 °C) for 3 hours.

-

Causality: Thermal energy is required to drive the second hydride transfer, pushing the intermediate imine-borane fully to the amine-borane complex.

-

Phase 2: Quenching & Hydrolysis 5. Quenching: Remove the heat source and cool the flask in an ice-water bath (0 °C). Cautiously add distilled water (12 mL) dropwise.

-

Causality: Water neutralizes unreacted borane. This step releases highly flammable H₂ gas; vigorous stirring, slow addition, and adequate fume hood ventilation are mandatory.

-

Acidification: Slowly add concentrated aqueous HCl (12 mL) over 5 minutes.

-

Causality: The strong acid protonates the newly formed amine and provides the necessary electrophilic environment to attack the boron atom.

-

-

Hydrolysis Reflux: Bring the reaction mixture back to a vigorous reflux for 24 hours.

-

Causality: The B–N coordinate bond in the amine-borane complex is exceptionally robust. Extended thermal hydrolysis in strong acid is the only reliable way to quantitatively cleave this bond and liberate the primary amine as a hydrochloride salt.

-

Phase 3: Isolation & Purification 8. Solvent Removal: Cool the reaction to room temperature. Remove the THF using a rotary evaporator without applying external heat to the water bath.

-

Causality: Evaporating the organic solvent forces the hydrophobic anthracene-1-ylmethanamine hydrochloride to precipitate out of the remaining aqueous acidic phase. Avoiding heat prevents thermal degradation of the product.

-

Filtration: Collect the precipitated solid via vacuum filtration.

-

Washing: Wash the solid residue thoroughly with distilled water, followed by cold diethyl ether.

-

Causality: Water washes away residual boric acid and excess HCl. Diethyl ether removes any unreacted starting nitrile and non-polar organic impurities, yielding a highly pure product without the need for column chromatography.

-

Quantitative Data & Reagent Summary

| Parameter | Value / Description |

| Starting Material | Anthracene-1-carbonitrile (3.941 mmol) |

| Reducing Agent | BH₃·THF (1 M solution, 11.82 mmol, 3.0 equiv) |

| Reaction Solvents | Anhydrous THF (16 mL) |

| Hydrolysis Reagents | Distilled H₂O (12 mL), Conc. HCl (12 mL) |

| Reduction Conditions | 3 hours @ 66 °C (Reflux) |

| Hydrolysis Conditions | 24 hours @ 100 °C (Reflux) |

| Expected Yield | ~66% (Isolated) |

| Product Appearance | Pale yellow to yellow solid |

In-Process Controls & Self-Validating System

To ensure the integrity of the synthesis, the protocol is designed to be self-validating through specific analytical checkpoints:

-

In-Process Control (TLC): Before quenching (Step 5), an aliquot should be taken, mini-quenched with methanol, and analyzed via Thin Layer Chromatography (Eluent: Hexanes/EtOAc). The complete disappearance of the UV-active nitrile spot confirms successful reduction to the amine-borane complex.

-

Physical State Validation: The successful cleavage of the B-N bond and salt formation is visually confirmed during Step 8. If the product oils out instead of precipitating as a solid, the hydrolysis reflux (Step 7) was incomplete, and the B-N bond remains partially intact.

-

Analytical Validation (¹H NMR): The final hydrochloride salt must be validated via ¹H NMR (400 MHz, DMSO-d₆). The spectrum serves as a definitive proof of structure:

-

Disappearance: Complete absence of the nitrile carbon peak (if checking ¹³C NMR) or any aldehyde/imine protons.

-

Appearance: A sharp singlet at δ 4.67 ppm (2H) confirms the formation of the benzylic methylene bridge (-CH₂-).

-

Appearance: A broad singlet at δ 8.31 ppm (3H) confirms the presence of the protonated primary amine (-NH₃⁺).

-

Aromatic Core: The anthracene framework protons should integrate to 9H, appearing between δ 7.50 and 8.79 ppm.

-

References

-

Thermally Stable Anthracene-Based 2D/3D Heterostructures for Perovskite Solar Cells ACS Applied Materials & Interfaces (2024). URL:[Link]

Sources

Derivatization of carboxylic acids using Anthracen-1-ylmethanamine hydrochloride

Application Note: High-Sensitivity Fluorescent Derivatization of Carboxylic Acids Using Anthracen-1-ylmethanamine Hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Pre-column Derivatization, HPLC-FLD, LC-MS

Introduction & Mechanistic Rationale

Carboxylic acids are ubiquitous in biological matrices, pharmaceuticals, and environmental samples. However, their lack of strong native chromophores or fluorophores severely limits trace-level detection via standard chromatographic methods. To overcome this analytical bottleneck, pre-column derivatization using fluorescent tags is widely employed[1].

Anthracen-1-ylmethanamine hydrochloride (1-AMAC) is a premier derivatization reagent designed to impart a highly fluorescent anthracene moiety to carboxylic acids. The exceptional photophysical properties of anthracene derivatives allow for ultra-high sensitivity and minimal background interference during fluorescence detection[2],[3].

Causality of Reagent Selection:

-

Why use the hydrochloride salt? The primary amine of free 1-AMAC is highly susceptible to oxidation and degradation upon exposure to air and light. Utilizing the hydrochloride salt drastically increases the reagent's shelf-life and chemical stability. During the reaction, a non-nucleophilic base (such as DIPEA) is added to neutralize the HCl and liberate the reactive free amine in situ.

-

Why use EDC and HOBt? The direct amidation of a carboxylic acid is thermodynamically unfavorable at room temperature. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl group, forming an O-acylisourea intermediate. However, this intermediate is prone to a deleterious rearrangement into an unreactive N-acylisourea. Adding 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a highly reactive, yet stable, HOBt-active ester. This ester smoothly reacts with 1-AMAC to form a robust, fluorescent amide bond.

Mechanistic Pathway

Mechanistic pathway of carboxylic acid derivatization using 1-AMAC via EDC/HOBt coupling.

Experimental Protocol: A Self-Validating System

This protocol is engineered with built-in self-validation mechanisms to ensure absolute data integrity, reproducibility, and trustworthiness in drug development workflows.

Materials Required:

-

Anthracen-1-ylmethanamine hydrochloride (1-AMAC, CAS: 18004-55-2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Internal Standard (IS): Margaric acid (C17:0) or a stable isotope-labeled carboxylic acid.

Step-by-Step Procedure:

-

Sample Preparation : Extract the target carboxylic acids from the biological or chemical matrix. Spike the sample with 10 µL of the Internal Standard (100 µM). Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Causality: Water readily hydrolyzes the EDC-activated ester back to the free acid. Absolute dryness is critical for maximizing derivatization yields.

-

-

Activation : Reconstitute the dried residue in 50 µL of anhydrous DMF. Add 10 µL of EDC·HCl (50 mM in DMF) and 10 µL of HOBt (50 mM in DMF). Vortex for 10 seconds and incubate at room temperature for 10 minutes.

-

Derivatization : Add 20 µL of 1-AMAC hydrochloride (50 mM in DMF) and 10 µL of DIPEA (150 mM in DMF).

-

Causality: The 3-fold molar excess of DIPEA relative to 1-AMAC ensures complete neutralization of the hydrochloride salt, maximizing the nucleophilicity of the amine.

-

-

Incubation : Heat the reaction mixture at 60 °C for 30 minutes.

-

Causality: Elevated temperatures provide the kinetic energy required to overcome the steric hindrance of the bulky anthracene ring during the nucleophilic attack[4].

-

-

Quenching : Add 10 µL of a 100 mM Proline solution to quench any unreacted active esters. Centrifuge at 12,000 × g for 5 minutes.

-

Analysis : Transfer the supernatant to an amber HPLC vial. Inject 5 µL onto an HPLC-FLD system (Excitation: 255 nm, Emission: 415 nm).

Experimental Workflow

Step-by-step experimental workflow for the derivatization and analysis of carboxylic acids.

Data Presentation & Optimization

Table 1: Comparison of Fluorescent Derivatization Reagents for Carboxylic Acids

| Reagent | Excitation (nm) | Emission (nm) | Reaction Conditions | Causality / Key Advantage |

| 1-AMAC | 255 | 415 | EDC/HOBt, 60°C, 30 min | Forms a highly stable amide bond; excellent quantum yield; safe to handle. |

| ADAM (9-Anthryldiazomethane) | 254 | 412 | RT, 60 min (Direct) | No coupling agent needed, but the reagent is chemically unstable and potentially explosive. |

| p-Bromophenacyl bromide | 260 | UV only | Base catalyst, 80°C, 60 min | UV detection only (lower sensitivity); prone to unwanted side reactions in complex matrices. |

Table 2: Optimized Derivatization Parameters for 1-AMAC

| Parameter | Optimal Range | Mechanistic Rationale |

| Solvent | Anhydrous DMF | Ensures complete solubility of the highly lipophilic 1-AMAC and polar carboxylic acids. |

| EDC/HOBt Ratio | 1:1 to 1.2:1 (Molar) | Maximizes active ester formation while minimizing excess reagent interference during chromatography. |

| Temperature | 50°C - 60°C | Accelerates the nucleophilic attack by the sterically hindered anthrylmethylamine. |

| DIPEA Equivalent | 2.0 - 3.0 eq (vs 1-AMAC) | Neutralizes the HCl salt of 1-AMAC and maintains a basic microenvironment for optimal nucleophilicity. |

Trustworthiness: Controls and Troubleshooting

To establish a self-validating analytical system, the following controls must be strictly adhered to:

-

Reagent Blank Validation: Always run a derivatization blank (DMF + EDC + HOBt + 1-AMAC + DIPEA) devoid of the target analyte. This step validates that any observed chromatographic peaks are not artifacts of 1-AMAC degradation or reagent impurities.

-

Internal Standard (IS) Correction: Derivatization yields can fluctuate based on matrix suppression or minor moisture contamination. Quantifying target analytes relative to an Internal Standard (e.g., Margaric acid) ensures absolute analytical trustworthiness and corrects for run-to-run variability.

-

Troubleshooting Low Yields: If the fluorescent signal is unexpectedly weak, verify the anhydrous nature of the DMF. Even trace amounts of moisture (>0.1%) will competitively hydrolyze the HOBt-active ester back to the free carboxylic acid, aborting the derivatization process.

References

-

Advances in Optical Analytical Reagents Based on Acridone derivatives Source: Trends in Analytical Chemistry URL:[Link]

-

A Dual-Detection Strategy in the Chromatographic Analysis of 2-Aminoacridone-Derivatized Oligosaccharides Source: Analytical Chemistry - ACS Publications URL:[Link]

-

Artificial receptors for the recognition of phosphorylated molecules Source: PMC - NIH URL:[Link]

-

Applications of Supramolecular Anion Recognition Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Synthesis of Fluorescent Schiff Bases from Anthracen-1-ylmethanamine: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of novel fluorescent Schiff bases derived from anthracen-1-ylmethanamine. The inherent fluorescence of the anthracene moiety makes these compounds promising candidates for a variety of applications, including chemosensors, bioimaging, and optoelectronic materials.[1][2][3][4] This guide details a robust and reproducible protocol for the condensation reaction between anthracen-1-ylmethanamine and various aromatic aldehydes. It further outlines the necessary spectroscopic and analytical techniques for structural elucidation and the characterization of their photophysical properties. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic process.

Introduction: The Significance of Anthracene-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[5] When a fluorophore, such as anthracene, is incorporated into the molecular structure of a Schiff base, the resulting compound often exhibits unique and tunable photophysical properties. The extended π-system of the anthracene core is responsible for its inherent fluorescence, which can be modulated by the substituents attached to the imine bond. This modulation forms the basis for the application of these compounds as fluorescent probes for the detection of metal ions, small molecules, and for cellular imaging.[1][2][3][6]

The synthesis of Schiff bases from anthracen-1-ylmethanamine offers a strategic approach to creating a library of fluorescent probes. The primary amine group is readily available for reaction, and the choice of aldehyde partner allows for the systematic tuning of the electronic and steric properties of the final molecule. This, in turn, influences the fluorescence quantum yield, Stokes shift, and selectivity towards specific analytes.

General Synthesis Pathway

The synthesis of Schiff bases from anthracen-1-ylmethanamine proceeds via a nucleophilic addition-elimination reaction with an aldehyde.[5] The reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product.

Diagram 1: General Reaction Scheme for Schiff Base Synthesis

Caption: General reaction for synthesizing fluorescent Schiff bases.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a fluorescent Schiff base from anthracen-1-ylmethanamine and a representative aromatic aldehyde. Researchers should note that reaction times and purification methods may need to be optimized for different aldehyde substrates.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Anthracen-1-ylmethanamine | ≥98% | Commercially Available | |

| Substituted Aromatic Aldehyde | ≥98% | Commercially Available | e.g., Salicylaldehyde, 4-Nitrobenzaldehyde |

| Absolute Ethanol | Anhydrous | Commercially Available | |

| Glacial Acetic Acid | ACS Grade | Commercially Available | Catalyst |

| Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer and hotplate | |||

| Büchner funnel and filter paper | |||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve anthracen-1-ylmethanamine (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the chosen aromatic aldehyde (1.0 equivalent) in absolute ethanol.

Causality: Using a minimal amount of solvent ensures a higher concentration of reactants, which can increase the reaction rate. Absolute ethanol is used to minimize the presence of water, which could shift the reaction equilibrium back towards the reactants.[7]

-

Reaction Setup: Slowly add the ethanolic solution of the aldehyde to the stirred solution of anthracen-1-ylmethanamine at room temperature. Add 2-3 drops of glacial acetic acid to the reaction mixture.

Causality: Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.[5]

Causality: Heating the reaction mixture provides the necessary activation energy for the dehydration of the hemiaminal intermediate to form the stable imine. Refluxing prevents the loss of solvent during heating.

-

Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Further cooling in an ice bath may facilitate the precipitation of the Schiff base product.[5]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[5] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Characterization Workflow

A systematic characterization is crucial to confirm the identity, purity, and photophysical properties of the synthesized Schiff bases.

Diagram 2: Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized Schiff bases.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for a representative anthracene-based Schiff base.

| Analytical Technique | Expected Observations | Significance |

| ¹H NMR | Appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. Signals corresponding to the aromatic protons of the anthracene and aldehyde moieties.[8][9] | Confirms the formation of the imine bond and the overall structure. |

| ¹³C NMR | A signal for the imine carbon (-C=N-) in the range of 150-165 ppm.[9] | Provides further evidence for the formation of the Schiff base. |

| FT-IR | A characteristic absorption band for the C=N stretch, typically around 1600-1650 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. | Confirms the presence of the imine functional group. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the synthesized Schiff base.[8] | Determines the molecular weight and confirms the identity of the compound. |

| UV-Vis Spectroscopy | Absorption bands corresponding to the π-π* transitions of the anthracene core and the newly formed conjugated system.[10] | Provides information about the electronic structure of the molecule. |

| Fluorescence Spectroscopy | Measurement of excitation and emission spectra to determine the maximum excitation and emission wavelengths. Calculation of the fluorescence quantum yield.[10][11] | Characterizes the photophysical properties of the fluorescent probe. |

Applications in Research and Development

The fluorescent Schiff bases synthesized from anthracen-1-ylmethanamine have a wide range of potential applications:

-

Fluorescent Chemosensors: The imine nitrogen and potentially other coordinating groups can act as binding sites for metal ions. Upon binding, changes in the fluorescence intensity or wavelength can be observed, allowing for the selective detection of specific metal ions.[3][4][12]

-

Bioimaging: The inherent fluorescence of these compounds makes them suitable for use as probes in fluorescence microscopy to visualize cellular structures and processes.[1][2][6] Their lipophilicity can be tuned by the choice of the aldehyde to facilitate cell membrane permeability.

-

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable electronic properties of these materials make them potential candidates for use as emissive layers in OLEDs.[10]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of fluorescent Schiff bases derived from anthracen-1-ylmethanamine. By understanding the underlying principles of the synthesis and the importance of thorough characterization, researchers can confidently produce and evaluate these promising materials for a variety of applications in materials science, analytical chemistry, and biomedical research. The versatility of the synthetic route allows for the creation of a diverse library of compounds with tailored photophysical and chemical properties.

References

- Udhayakumari, D., & Inbaraj, V. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence, 30(5), 1203–1223.

- Udhayakumari, D., & Inbaraj, V. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence, 30(5), 1203–1223.

- Sharma, D., et al. (2024). Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). Taylor & Francis Online.

- Der Pharma Chemica. (2017). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 9(19), 37-41.

- International Journal of Fauji Medicine and Research. (2024). Overview of Biological Activities and Synthesis of Schiff Base. IJFMR, 2(4).

- Royal Society of Chemistry. (2023). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications.

- Royal Society of Chemistry. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics.

- Ibrahim, I. H., & Hasan, H. A. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 305-313.

- Royal Society of Chemistry. (2015). Novel pyrene- and anthracene-based Schiff base derivatives as Cu2+ and Fe3+ fluorescence turn-on sensors and for aggregation induced emissions.

- ResearchGate. (2016). New fluorescent [Ag(I)(Schiff base)

- ResearchGate. (2023). How to synthesize Schiff base out of amino acid and aldehyde?.

- Taylor & Francis Online. (2014). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 7(2), 173-178.

- INIS-IAEA. (2023). Anthracene based fluorescent probe as ion sensor.

- ResearchGate. (2021).

- PubMed. (2017). New Anthracene-Based Schiff Bases: Theoretical and Experimental Investigations of Photophysical and Electrochemical Properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 193-204.

- Systematic Reviews in Pharmacy. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 305-313.

- PubMed. (2024). Novel Anthracene and Carbazole Based Aggregation Induced Enhanced Emission Active Schiff Base as a Selective Sensor for Cu2+ ions. Journal of Fluorescence.

- Academia.edu. (n.d.). (PDF) DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES.

- ResearchGate. (2013). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents.

- Preparation and Characterization of Some Schiff Base Compounds. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-538.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 10. New anthracene-based Schiff bases: Theoretical and experimental investigations of photophysical and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel pyrene- and anthracene-based Schiff base derivatives as Cu2+ and Fe3+ fluorescence turn-on sensors and for aggregation induced emissions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Application Note: High-Efficiency Reductive Amination Using Anthracene-1-methanamine

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Fluorescent Derivatization, Sterically Hindered Amines, and C–N Bond Formation

Introduction & Chemical Rationale

The synthesis of complex secondary and tertiary amines is a cornerstone of modern drug discovery and molecular probe development. Anthracene-1-methanamine is a highly valuable primary amine in this context. Its bulky, lipophilic anthracene core serves as an excellent structural motif for modulating the pharmacokinetics of drug candidates, while its intense intrinsic fluorescence makes it an ideal tag for HPLC/UV and fluorescence-based assay tracking.

However, coupling anthracene-1-methanamine to carbonyl compounds via reductive amination presents distinct chemical challenges. The steric bulk of the anthracene ring system adjacent to the primary amine significantly retards the initial nucleophilic addition required to form the hemiaminal and subsequent imine.

To overcome this, the protocol relies on Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. As established in the foundational methodology by Abdel-Magid et al. [1], NaBH(OAc)₃ is exceptionally mild. The three electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, ensuring that the reagent does not prematurely reduce the unreacted aldehyde or ketone to an alcohol before the sterically hindered imine has time to form.

Mechanistic Pathway

The reductive amination process is a self-validating cascade. The reaction will only yield the fluorescent secondary amine if the transient imine/iminium ion is successfully generated and subsequently trapped by the hydride source. Acetic acid (AcOH) is often deployed as a catalyst to protonate the carbonyl oxygen, accelerating the dehydration of the hemiaminal intermediate—a critical step when using hindered amines like anthracene-1-methanamine.

Reaction pathway for the reductive amination of carbonyls using anthracene-1-methanamine.

Reagent Selection & Quantitative Comparison

Selecting the correct reducing agent and solvent system is paramount. 1,2-Dichloroethane (DCE) is the solvent of choice because it provides excellent solubility for the lipophilic anthracene moiety while maintaining an optimal dielectric environment for hydride transfer [1].

Table 1: Comparison of Reducing Agents for Anthracene-1-methanamine Coupling

| Reducing Agent | Reactivity with Carbonyls | Toxicity / Byproducts | Suitability for Bulky Amines | Recommended Solvent |

| NaBH(OAc)₃ | Very Low (Mild) | Low (Acetate byproducts) | Excellent (Prevents over-reduction) | DCE, THF |

| NaBH₃CN | Low | High (HCN gas risk at low pH) | Good | MeOH, THF |

| NaBH₄ | High (Reduces carbonyls) | Low | Poor (Requires strict stepwise protocol) | MeOH, EtOH |

Strategic Workflow

Because carbonyl substrates vary wildly in their electrophilicity, a one-size-fits-all approach leads to poor yields. Aliphatic aldehydes react rapidly and can be subjected to a one-pot protocol. Conversely, sterically hindered ketones require a stepwise approach where the imine is forcibly pre-formed using a dehydrating agent before the reductant is introduced.

Workflow decision tree for selecting the appropriate reductive amination protocol.

Experimental Protocols

Protocol A: One-Pot Reductive Amination (For Aldehydes & Unhindered Ketones)

This protocol leverages the kinetic preference of NaBH(OAc)₃ to reduce imines over aldehydes [1].

Materials:

-

Anthracene-1-methanamine (1.05 eq)

-

Carbonyl substrate (1.0 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Glacial acetic acid (1.0 - 2.0 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carbonyl compound (1.0 eq) and anthracene-1-methanamine (1.05 eq) in anhydrous DCE to achieve a substrate concentration of 0.2 M.

-

Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 eq) via syringe. Stir the mixture at room temperature for 15–30 minutes. Note: This pre-incubation allows the hemiaminal to form and dehydrate into the iminium ion.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.

-

Monitoring: Stir the suspension at room temperature. Monitor reaction progress via TLC. Field Insight: The anthracene moiety is intensely fluorescent under a 365 nm UV lamp, making it exceptionally easy to track the conversion of the primary amine to the secondary amine conjugate. Typical reaction times range from 2 to 12 hours.

-

Quenching: Once complete, quench the reaction by slowly adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Stepwise Reductive Amination (For Hindered Ketones)

When steric hindrance prevents imine formation under mild conditions, the reducing agent must be withheld until imine formation is forced to completion.

Step-by-Step Procedure:

-

Imine Formation: Dissolve the hindered ketone (1.0 eq) and anthracene-1-methanamine (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 eq).

-

Incubation: Stir the mixture at room temperature or gentle reflux for 12–24 hours. Monitor the disappearance of the ketone C=O stretch via IR spectroscopy, or take an aliquot for ¹H-NMR to confirm imine formation.

-

Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq) directly to the mixture. Allow it to warm to room temperature and stir for an additional 4–8 hours.

-

Workup: Quench the reaction by adding water (approx. 2 mL per mmol of Ti) to precipitate the titanium salts as white TiO₂. Stir vigorously for 30 minutes.

-

Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

-

Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

References

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL: [Link]

Application Note & Protocols: Fluorescent Labeling of Biomolecules using Anthracen-1-ylmethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the covalent conjugation of Anthracen-1-ylmethanamine hydrochloride, a fluorescent labeling reagent, to carboxylic acid-containing biomolecules. Anthracene derivatives are valued for their inherent photophysical properties, including strong UV absorption and intense blue fluorescence, making them effective probes for biological macromolecules.[1][2] This document details the chemical principles, step-by-step protocols, and characterization methods for labeling proteins and other biopolymers using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry.[3] We explain the causality behind critical experimental steps, offer troubleshooting guidance, and provide workflows to ensure reproducible and validated bioconjugation for research, diagnostic, and drug development applications.

Introduction: The Utility of Anthracene-Based Fluorescent Probes

Bioconjugation, the covalent attachment of molecules to biomolecules, is a foundational technology in modern life sciences.[4][5] It enables the creation of sophisticated tools for a myriad of applications, including immunoassays, in vivo imaging, and targeted therapeutics like antibody-drug conjugates (ADCs).[6][7][8] Fluorescent labeling, a key bioconjugation technique, allows for the visualization and quantification of molecular processes.[2]

Anthracene and its derivatives serve as valuable fluorescent probes due to their rigid, planar structure and extended π-electron system, which give rise to favorable photophysical properties.[1] Anthracen-1-ylmethanamine provides a primary amine functional group, making it an ideal nucleophile for targeting and covalently linking to activated carboxylic acid groups present on biomolecules, such as the side chains of aspartic acid and glutamic acid residues in proteins.

This guide focuses on the most reliable method for this transformation: EDC/NHS-mediated amide bond formation. This "zero-length" crosslinking strategy creates a stable, covalent amide bond between the target carboxyl group and the amine of the anthracene label.[3]

Principle of EDC/NHS Amide Coupling

The conjugation of Anthracen-1-ylmethanamine to a carboxyl group (-COOH) on a biomolecule is achieved via a two-step activation process designed to maximize efficiency and minimize side reactions like hydrolysis.[3][9]

-

Carboxyl Activation: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[9][10] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.

-

NHS Ester Stabilization: To mitigate hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced.[9] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3] This semi-stable ester provides a larger window of opportunity for the desired reaction with the primary amine.

-

Nucleophilic Attack and Amide Bond Formation: The primary amine of Anthracen-1-ylmethanamine attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.

This sequential process is critical for efficient and specific bioconjugation. The reaction is most efficient when conducted in a two-step manner, where the carboxyl-containing biomolecule is first activated before the amine-containing fluorescent label is introduced.[11]

Step 1: Preparation of Reagents

-

Biomolecule Solution: Prepare the protein to be labeled (e.g., an antibody) at a concentration of 1-10 mg/mL in ice-cold Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

EDC/NHS Solution: Immediately before use, prepare a 100 mM EDC and 100 mM NHS stock solution in anhydrous DMSO or water. Equilibrate vials to room temperature before opening to prevent moisture condensation. [3]3. Anthracene Label Solution: Prepare a 10-50 mM stock solution of Anthracen-1-ylmethanamine hydrochloride in anhydrous DMF or DMSO.

Step 2: Activation of the Biomolecule

-

Add the required volume of EDC stock solution to the biomolecule solution. Mix gently by pipetting.

-

Immediately add the required volume of NHS stock solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

Step 3: Removal of Excess Crosslinker

-

To ensure only the activated biomolecule proceeds to the next step, immediately remove excess and hydrolyzed EDC and NHS using a desalting column.

-

Equilibrate the desalting column with Coupling Buffer (PBS, pH 7.2).

-

Apply the activation reaction mixture to the column and collect the protein-containing fractions as per the manufacturer's instructions. The eluted protein is now in the optimal buffer for the conjugation step.

Step 4: Conjugation with Anthracen-1-ylmethanamine

-

To the purified, activated protein solution, immediately add the calculated volume of the Anthracen-1-ylmethanamine stock solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Step 5: Purification of the Final Conjugate

-

Remove unreacted fluorescent label and reaction byproducts by extensive dialysis against PBS (pH 7.4) or by using another desalting column.

-

The purified conjugate can be sterile-filtered and stored at 4°C (short-term) or -20°C (long-term) in a light-protected container.

Characterization of the Bioconjugate

Validation is essential to confirm successful conjugation and to quantify the extent of labeling.

-

UV-Vis Spectroscopy: Determine the protein concentration using its absorbance at 280 nm. The concentration of the conjugated anthracene can be estimated from its absorbance maximum (typically in the 350-380 nm range for anthracene derivatives). [2]From these two values, the Degree of Labeling (DOL), or the average number of fluorophore molecules per protein, can be calculated.

-

Fluorescence Spectroscopy: Confirm the functional attachment of the fluorophore by exciting the conjugate at the appropriate wavelength for anthracene (e.g., ~365 nm) and observing the characteristic blue fluorescence emission (e.g., ~400-450 nm). [1]* Mass Spectrometry (MALDI-TOF or ESI-MS): For smaller proteins or peptides, mass spectrometry can be used to confirm the covalent addition of the label by observing the expected mass shift.

-

Functional Assays: Perform an activity assay (e.g., ELISA for an antibody) to ensure that the conjugation process has not compromised the biological function of the biomolecule.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | 1. Inactive EDC/NHS (hydrolyzed).2. Competing nucleophiles (e.g., Tris buffer).3. Insufficient molar excess of reagents.4. Hydrolysis of NHS-ester intermediate. | 1. Use fresh, high-quality EDC/NHS; equilibrate to RT before opening.2. Ensure use of non-amine, non-carboxylate buffers during activation.3. Increase the molar ratio of EDC/NHS and/or the anthracene label.4. Proceed immediately from activation to conjugation; minimize delays. |

| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. Excessive crosslinking.3. Hydrophobic nature of the anthracene label. | 1. Keep the final concentration of organic solvent below 10% (v/v).2. Reduce the molar excess of EDC/NHS.3. Reduce the label:protein ratio to achieve a lower DOL. |

| Loss of Protein Activity | 1. Conjugation at a critical functional site (e.g., antigen-binding site).2. Harsh reaction conditions. | 1. Reduce the label:protein ratio to decrease the probability of modifying critical residues.2. Shorten reaction times or perform the conjugation at 4°C. |

Conclusion

The protocol described herein provides a robust and reproducible method for the fluorescent labeling of biomolecules using Anthracen-1-ylmethanamine hydrochloride. By leveraging the well-established EDC/NHS coupling chemistry, researchers can effectively conjugate this fluorescent probe to proteins and other carboxyl-containing molecules. Careful control over reaction conditions, particularly pH and molar ratios, followed by rigorous purification and characterization, will ensure the generation of high-quality fluorescent bioconjugates suitable for a wide range of applications in biological research and development.

References

- Benchchem. Application Note: EDC/NHS Chemistry for Thiol-PEG3-Acid and Amine Coupling.

- Benchchem. Applications of anthracene derivatives in fluorescence spectroscopy.

-

ResearchGate. 561 PDFs | Review articles in BIOCONJUGATE CHEMISTRY. Available from: [Link]

-

Bisht T, et al. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. EDG CC Journal. 2024;25(3):226-243. Available from: [Link]

-

Samiei Pour F. Recent developments in bioconjugation: From strategies to design and clinical applications. Biomedicine & Pharmacotherapy. 2025. Available from: [Link]

-

ADC Review. Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. Available from: [Link]

-

Chalker JM, et al. Advances in Bioconjugation. Curr Org Chem. 2009;13(18):1741-1758. Available from: [Link]

-

Gao Y, et al. Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors (Basel). 2013;13(2):1749-1760. Available from: [Link]

-